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Abstract
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated

in a diverse range of cellular processes, from signal transduction and cytoskeletal dynamics to

the regulation of the master metabolic regulator, mTORC1. Initially identified as an interacting

partner of the melanin-concentrating hormone receptor 1, recent discoveries have illuminated

its critical role as a negative regulator of mTORC1 signaling at the lysosomal surface. This

guide provides an in-depth technical overview of the known mechanisms of action of

ZMYND19, presenting key quantitative data, detailed experimental protocols, and visual

representations of the associated signaling pathways and workflows to support further research

and therapeutic development.

Core Mechanisms of ZMYND19 Action
ZMYND19's cellular functions are primarily dictated by its protein-protein interactions, which

are mediated by its distinct domains, most notably the MYND (Myeloid, Nervy, and DEAF-1)

zinc finger domain. The established mechanisms of action of ZMYND19 include:

Negative Regulation of mTORC1 Signaling: In what is currently the most well-characterized

role, ZMYND19, in concert with MKLN1, acts as a brake on the mTORC1 signaling pathway.

[1][2][3][4][5][6][7][8] This function is tightly regulated by the CTLH E3 ubiquitin ligase

complex.[1][2][3][4][5][6] Under normal conditions, the CTLH complex, through its catalytic
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subunit MAEA, targets ZMYND19 and MKLN1 for proteasomal degradation.[1][4] However,

upon inhibition or loss of CTLH function, ZMYND19 and MKLN1 accumulate and translocate

to the lysosomal membrane.[1][2][3] At the lysosome, the ZMYND19/MKLN1 complex binds

to Raptor, a key component of the mTORC1 complex, and RagA/C.[1][4] This interaction

sterically hinders the binding of the mTORC1 activator Rheb, thereby preventing the

phosphorylation of mTORC1 substrates such as S6 kinase (S6K) and 4E-BP1.[1][2][3][5]

The zinc finger domain of ZMYND19 is crucial for its interaction with MKLN1 and for the

subsequent inhibition of mTORC1.[1][9]

Interaction with the Cytoskeleton: ZMYND19 has been shown to directly associate with α-

and β-tubulin via its MYND zinc-finger domain.[10][11] While this interaction does not appear

to cause significant alterations to the overall microtubule architecture, it suggests a role for

ZMYND19 in the fine-tuning of microtubule dynamics, potentially linking cell surface receptor

signaling to the cytoskeleton.[10]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling: ZMYND19 was first identified

through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1

(MCH-R1), a GPCR.[10][11] In the presence of its binding partner, ZMYND19 is suggested

to relocate from the cytoplasm to the plasma membrane, implying a role in facilitating MCH-

R1 signaling.[10]

Potential Role in Ciliary Function: The paralog of ZMYND19, ZMYND10, is mutated in

primary ciliary dyskinesia (PCD), a genetic disorder characterized by impaired ciliary

function.[12][13][14] Studies on ZMYND10 have shown its importance in the assembly of

dynein arms, which are essential for ciliary motility.[12][14] Given the homology, ZMYND19

may also have a yet-to-be-fully-elucidated role in ciliogenesis or ciliary function.[11]

Chromatin Reading and Gene Expression: ZMYND19 has been described as a potential

chromatin reader, suggesting it may be involved in interpreting epigenetic modifications and

regulating gene expression.[15] This function, however, requires further investigation to be

fully understood.

Quantitative Data
The following tables summarize key quantitative findings from studies on ZMYND19, primarily

focusing on its role in mTORC1 regulation.
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Table 1: Protein Abundance Changes Upon MAEA Knockout in YCCEL1 Cells

Protein
Log2 (Fold Change) in
MAEA KO vs. Control

-log10 (P-value)

ZMYND19 ~2.5 > 4.0

MKLN1 ~2.0 > 4.0

MAEA Depleted High

Data derived from proteomic analysis of YCCEL1 cells with and without MAEA knockout.[1]

Table 2: Effect of MAEA Knockout on mTORC1 Substrate Phosphorylation

Phospho-Protein Condition
Change in
Phosphorylation

p-S6K (T389) MAEA KO Decreased

p-4E-BP1 (S65) MAEA KO Decreased

p-S6 (S235/236) MAEA KO + Alpelisib Additive Decrease

Data from immunoblot analysis in YCCEL1 cells.[1]

Table 3: Impact of ZMYND19/MKLN1 Overexpression on Cell Viability

Cell Line Treatment
Effect of ZMYND19/MKLN1
Overexpression

YCCEL1 Alpelisib Increased cell death

Data from cell viability assays.[6]

Experimental Protocols
This section details the methodologies for key experiments used to elucidate the function of

ZMYND19.
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CRISPR/Cas9-Mediated Gene Knockout
To study the effects of ZMYND19 and its regulators, CRISPR/Cas9-mediated gene knockout is

a standard technique.

Cell Lines: Human cell lines such as HEK293T and the Epstein-Barr virus-associated gastric

carcinoma cell line YCCEL1 are commonly used.[1]

gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the gene of interest (e.g.,

ZMYND19, MKLN1, MAEA) are designed using publicly available tools. The gRNA

sequences are then cloned into a lentiviral vector co-expressing Cas9 and a selection

marker (e.g., puromycin resistance).

Lentivirus Production and Transduction: Lentiviral particles are produced by co-transfecting

HEK293T cells with the gRNA-expressing vector and packaging plasmids. The viral

supernatant is then used to transduce the target cells.

Selection and Validation: Transduced cells are selected using the appropriate antibiotic.

Knockout efficiency is validated by immunoblotting for the target protein and can be further

confirmed by sequencing the genomic DNA at the target locus.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions.

Cell Lysis: Cells expressing epitope-tagged proteins of interest (e.g., V5-ZMYND19, FLAG-

MKLN1) are lysed in a non-denaturing lysis buffer containing protease and phosphatase

inhibitors.

Immunoprecipitation: The cell lysate is incubated with an antibody targeting the epitope tag

of the "bait" protein. The antibody-protein complexes are then captured using protein A/G-

conjugated beads.

Washing and Elution: The beads are washed several times to remove non-specific binders.

The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample

buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoblot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies against the "prey" protein to

detect the interaction.

Immunoblot Analysis
This technique is used to detect and quantify specific proteins in a sample.

Protein Extraction and Quantification: Whole-cell lysates are prepared, and the protein

concentration is determined using a standard assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide

gel for electrophoresis. The separated proteins are then transferred to a PVDF or

nitrocellulose membrane.

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and

then incubated with a primary antibody specific to the protein of interest. This is followed by

incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: The signal is detected using a chemiluminescent substrate and imaged. Band

intensities can be quantified using densitometry software.

Lyso-IP
Lyso-IP is a technique to specifically immunoprecipitate lysosomes to study the proteins

associated with them.

Cell Transfection: Cells are transfected with a plasmid encoding a lysosomal membrane

protein tagged with an epitope that will be exposed to the cytoplasm (e.g., TMEM192-HA).

Cell Lysis and Immunoprecipitation: Cells are lysed under conditions that preserve organelle

integrity. The lysate is then incubated with an anti-HA antibody to capture the lysosomes.

Analysis: The immunoprecipitated lysosomes and their associated proteins are then

analyzed by immunoblotting or mass spectrometry.

Visualizations
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The following diagrams illustrate key pathways and experimental workflows related to

ZMYND19.
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Caption: ZMYND19-mediated negative regulation of mTORC1 signaling.
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Caption: A simplified workflow for co-immunoprecipitation.

Conclusion and Future Directions
ZMYND19 is emerging as a key player in cellular signaling, with a well-defined role in the

negative regulation of the mTORC1 pathway and potential functions in cytoskeletal dynamics,

GPCR signaling, and ciliary processes. The intricate control of ZMYND19 levels by the CTLH
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E3 ubiquitin ligase complex highlights a sophisticated mechanism for tuning mTORC1 activity

in response to cellular cues.

For drug development professionals, the ZMYND19-mTORC1 axis presents a potential

therapeutic target. Modulating the stability of ZMYND19 or its interaction with mTORC1

components could be a strategy for diseases characterized by aberrant mTORC1 signaling,

such as certain cancers.

Future research should aim to:

Further elucidate the role of ZMYND19 in microtubule dynamics and its physiological

consequences.

Investigate the potential link between ZMYND19 and ciliary function, drawing parallels from

its paralog, ZMYND10.

Explore the full scope of ZMYND19's function as a potential chromatin reader and its impact

on gene expression.

Identify the upstream signals that regulate the activity of the CTLH complex towards

ZMYND19.

A comprehensive understanding of ZMYND19's multifaceted roles will undoubtedly open new

avenues for therapeutic intervention in a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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